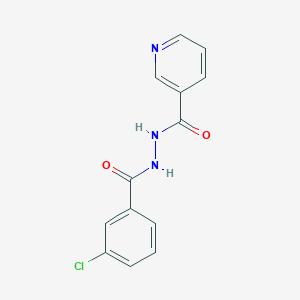

![molecular formula C12H10BrN3S B5526113 6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)

6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 6-phenyl-, 6-piodophenyl-, and 6-p-bromophenylimidazo[2,1-b][1,3,4]-thiadiazoles involves several key reactions, including the Mannich reaction and bromination. These processes lead to the formation of various functionalized derivatives, showcasing the versatility of the imidazo[2,1-b][1,3,4]thiadiazole scaffold in chemical synthesis (Rakhmonov et al., 2021).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3,4]thiadiazole derivatives has been extensively studied through various analytical techniques, including X-ray powder diffraction. These studies reveal that these compounds typically crystallize in specific space groups and exhibit nearly planar molecular skeletons, indicating the planarity of the imidazo-thiadiazole entity (Gündoğdu et al., 2017).

Chemical Reactions and Properties

Imidazo[2,1-b][1,3,4]thiadiazole derivatives undergo a variety of chemical reactions, highlighting their reactivity and functional versatility. For example, these compounds can engage in reactions leading to the formation of guanylhydrazone derivatives or thiocyanato derivatives, demonstrating their potential for chemical modifications and applications in medicinal chemistry (Gadad et al., 2000).

Physical Properties Analysis

The physical properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives, such as crystallinity, melting points, and solubility, are influenced by their molecular structure. The planarity of the molecule and the presence of various substituents affect these properties, which are crucial for their potential applications (Banu et al., 2014).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity with different chemical reagents and their behavior in various chemical environments, are of significant interest. Studies have shown that these derivatives can serve as key intermediates for the synthesis of a wide range of biologically active molecules, underscoring the importance of understanding their chemical properties (Noolvi et al., 2011).

Applications De Recherche Scientifique

Antimicrobial Activity

6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole shows promising antimicrobial activities. A study reported the synthesis and testing of compounds derived from this molecule for antibacterial and antifungal properties, revealing notable efficacy against various microorganisms (Güzeldemirci & Küçükbasmacı, 2010). Additionally, another study demonstrated that related derivatives exhibit high antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to standard antibiotics likesulfamethoxazole and Norfloxacin (Gadad et al., 2000). These findings suggest the potential of 6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole in developing new antimicrobial agents.

Antitubercular Properties

Compounds synthesized from 6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole have been evaluated for their antitubercular activities. A study revealed that some derivatives showed promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (Gadad et al., 2000). Another research indicated that certain compounds in this series exhibit significant inhibitory activity against Mycobacterium tuberculosis with minimal cytotoxicity to normal cell lines, suggesting their potential as antitubercular agents (Ramprasad et al., 2016).

Anticancer Activity

Research on 6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole derivatives has also explored their potential as anticancer agents. One study synthesized and evaluated derivatives for their cytotoxic effects on various human tumor cell lines, finding significant anticancer activity in several compounds (Gadad et al., 1999). Additionally, derivatives of this compound showed particular effectiveness against leukemia cells, indicating the potential for further development as chemotherapeutic agents (Karki et al., 2011).

Orientations Futures

The future directions for research on 6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole and related compounds could involve further investigation of their synthesis, chemical reactions, and pharmacological properties . In particular, their potential as novel drug candidates could be explored .

Propriétés

IUPAC Name |

6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3S/c1-2-11-15-16-7-10(14-12(16)17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVVYOBJKMZOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

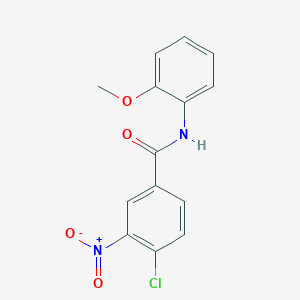

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5526073.png)

![1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone](/img/structure/B5526081.png)

![{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)

![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B5526108.png)